4-(4-Cyanophenyl)-4-oxobutyronitrile
Overview
Description
4-(4-Cyanophenyl)-4-oxobutyronitrile is an organic compound characterized by the presence of a cyanophenyl group and an oxobutyronitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-4-oxobutyronitrile typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.
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Knoevenagel Condensation
Reactants: 4-cyanobenzaldehyde, malononitrile
Catalyst: Sodium ethoxide
Solvent: Ethanol
Conditions: Reflux for several hours
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Cyclization and Dehydration
Intermediate: Formed from the condensation reaction
Conditions: Heating under reduced pressure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)-4-oxobutyronitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
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Reduction
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Conditions: Anhydrous solvents, room temperature to moderate heating
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Substitution
Reagents: Halogens, nitrating agents, sulfonating agents
Conditions: Varies depending on the substituent being introduced
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Cyanophenyl)-4-oxobutyronitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenyl)-4-oxobutyronitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl isocyanate
- 4-Cyanophenyl acrylate
- 4-Cyanophenyl hydrazinecarboxylate
Comparison
4-(4-Cyanophenyl)-4-oxobutyronitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. For example, while 4-cyanophenyl isocyanate is highly reactive and useful in polymer chemistry, this compound provides a more stable intermediate for organic synthesis.
Properties
IUPAC Name |
4-(3-cyanopropanoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKNUQCFRRIXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642225 | |
Record name | 4-(3-Cyanopropanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-45-8 | |
Record name | 4-Cyano-γ-oxobenzenebutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Cyanopropanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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